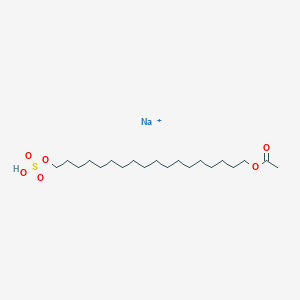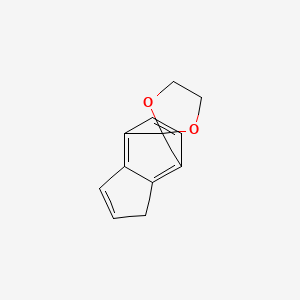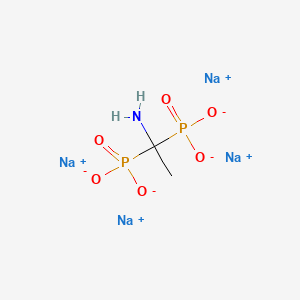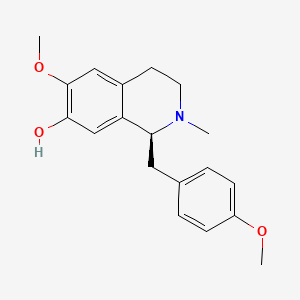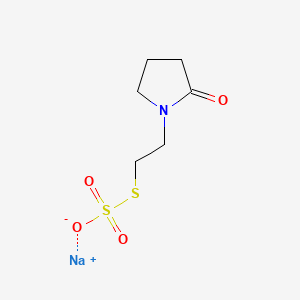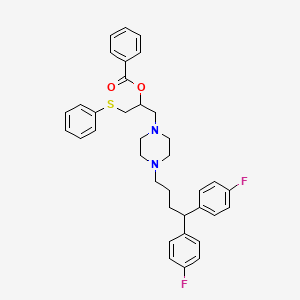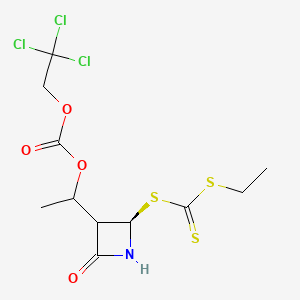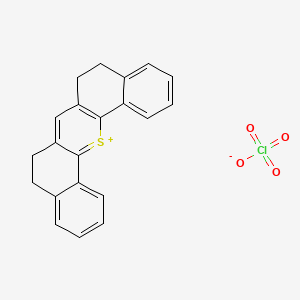
Dibenzo(c,h)thioxanthylium, 5,6,8,9-tetrahydro-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate is a chemical compound with the molecular formula C21H17ClO4S It is known for its unique structure, which includes a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dibenzo[c,h]thioxanthene with perchloric acid. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thioxanthene derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Substituted thioxanthylium compounds with various functional groups.
Scientific Research Applications
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-5,6,8,9-Tetrahydrodibenzo(c,h)xanthylium perchlorate
- Dibenzo[c,h]thioxanthene derivatives
Uniqueness
5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate is unique due to its specific structural features and the presence of the thioxanthene core
Properties
CAS No. |
65193-70-6 |
|---|---|
Molecular Formula |
C21H17ClO4S |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-thioniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate |
InChI |
InChI=1S/C21H17S.ClHO4/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18;2-1(3,4)5/h1-8,13H,9-12H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IGZSGTYVDMCEOL-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC=C4CC3)[S+]=C2C5=CC=CC=C51.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




